molecular formula C14H21N3 B13613756 2-(1-Benzylpiperidin-3-yl)acetimidamide

2-(1-Benzylpiperidin-3-yl)acetimidamide

Cat. No.: B13613756
M. Wt: 231.34 g/mol
InChI Key: SNDMVBVJLSLUHR-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperidin-3-yl)acetimidamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperidin-3-yl)acetimidamide typically involves the reaction of 1-benzylpiperidine with acetimidamide under specific conditions. The process may include steps such as hydrogenation, cyclization, and amination .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions, which are efficient and cost-effective. These methods allow for the synthesis of a wide range of products by avoiding complex multistage processes .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpiperidin-3-yl)acetimidamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium metabisulphite for oxidation and various hydrogenation catalysts for reduction . The conditions for these reactions typically involve mild temperatures and specific solvents to ensure high yield and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, which have significant anticancer activity .

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperidin-3-yl)acetimidamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Properties

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

2-(1-benzylpiperidin-3-yl)ethanimidamide

InChI

InChI=1S/C14H21N3/c15-14(16)9-13-7-4-8-17(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H3,15,16)

InChI Key

SNDMVBVJLSLUHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CC(=N)N

Origin of Product

United States

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